1-(3,4,5-Trimethoxybenzyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-10(9-14-5-4-6-14)8-12(16-2)13(11)17-3/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
NOONILOQMDFWGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,4,5 Trimethoxybenzyl Azetidine and Its Derivatives
Established Synthetic Routes for the Azetidine (B1206935) Core
The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a well-explored area of organic synthesis. magtech.com.cnrsc.org Traditional methods often rely on intramolecular cyclization reactions. researchgate.net
Ring-Forming Reactions and Cyclization Strategies
The most common strategies for forming the azetidine ring involve intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. magtech.com.cnfrontiersin.org This typically involves the cyclization of a linear precursor. nih.gov A classic approach is the treatment of 3-amino-1-propanol derivatives, where the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, followed by base-induced ring closure. frontiersin.orgwikipedia.org
Another established method is the reduction of β-lactams (azetidin-2-ones). magtech.com.cnwikipedia.org Reagents like lithium aluminum hydride are effective for this transformation. wikipedia.org Ring expansion of aziridines and ring contraction of larger heterocycles like pyrrolidines also provide pathways to the azetidine core. magtech.com.cnresearchgate.net For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org
[2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, offer a direct route to functionalized azetidines, though this method can have limitations. rsc.orgresearchgate.net
| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Reference |
| Intramolecular Nucleophilic Substitution | γ-Haloamines, γ-Amino alcohols | Base, Mesyl chloride/Tosyl chloride | magtech.com.cnfrontiersin.org |
| Reduction of β-lactams | β-Lactams (Azetidin-2-ones) | Lithium aluminum hydride (LiAlH4) | wikipedia.org |
| Ring Expansion | Aziridines | Dimethylsulfoxonium methylide | organic-chemistry.org |
| [2+2] Cycloaddition | Imines and Alkenes | Photochemical conditions | rsc.orgresearchgate.net |
N-Alkylation Protocols for Incorporating the Trimethoxybenzyl Group
Once the azetidine ring is formed, or if using azetidine itself as a starting material, the 3,4,5-trimethoxybenzyl group is typically introduced via N-alkylation. This is a standard nucleophilic substitution reaction where the nitrogen atom of the azetidine attacks the benzylic carbon of a suitable 3,4,5-trimethoxybenzyl derivative.
The most common reagent for this purpose is 3,4,5-trimethoxybenzyl chloride. prepchem.comsigmaaldrich.comnih.gov The reaction is generally carried out in the presence of a base to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity. The synthesis of 3,4,5-trimethoxybenzyl chloride itself is straightforward, often achieved by treating 3,4,5-trimethoxybenzyl alcohol with thionyl chloride. prepchem.com
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
| Azetidine | 3,4,5-Trimethoxybenzyl chloride | Base (e.g., K2CO3, Et3N) | 1-(3,4,5-Trimethoxybenzyl)azetidine | prepchem.comnih.gov |
| Azetidine | 3,4,5-Trimethoxybenzyl bromide | Base | This compound | N/A |
Precursor Synthesis and Regioselective Functionalization
The synthesis of highly functionalized azetidines often requires the careful design and preparation of specific precursors. nih.govrsc.orgacs.org For instance, the enantioselective synthesis of penaresidin (B1208786) B, an azetidine alkaloid, involved a concise 8-step synthesis of a highly functionalized azetidine aldehyde precursor. nih.govrsc.org This highlights the importance of controlling stereochemistry and regiochemistry during the synthesis of the linear precursor that will ultimately be cyclized to form the azetidine ring.
Methods for regioselective functionalization often involve the use of directing groups or the inherent reactivity of the precursor. For example, in the synthesis of N-aryl-2-cyanoazetidines, the process starts from β-amino alcohols and proceeds through a sequence of copper-catalyzed N-arylation, N-cyanomethylation, and then a one-pot mesylation and base-induced ring closure, allowing for predictable substitution patterns. organic-chemistry.org
Novel Approaches and Catalytic Methods in Azetidine Synthesis
Recent advancements in organic synthesis have led to the development of more efficient and selective methods for constructing the azetidine ring. rsc.orgnih.gov These often involve the use of transition metal catalysts and aim to achieve higher levels of stereoselectivity.
Metal-Catalyzed Azetidine Formation and Functionalization
Transition metal catalysis has emerged as a powerful tool in azetidine synthesis. rsc.orgnih.gov Palladium-catalyzed intramolecular C-H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the formation of a C-N bond through the activation of a C-H bond, offering a more atom-economical approach. Iron-catalyzed reactions have also been developed, for example, in the synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols. acs.org
Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgfrontiersin.orgnih.gov This reaction proceeds with high yields and tolerates a variety of functional groups. frontiersin.orgfrontiersin.org Rhodium catalysts have been utilized in [3+1] ring expansion reactions of methylene (B1212753) aziridines to produce highly substituted azetidines with excellent stereoselectivity. nih.gov
| Catalyst Type | Reaction Type | Key Features | Reference |
| Palladium | Intramolecular C-H Amination | Atom-economical C-N bond formation | rsc.org |
| Iron | Thiol Alkylation | Mild conditions for functionalization | acs.org |
| Lanthanide (La, Eu) | Intramolecular Aminolysis of Epoxides | High regioselectivity and yield | frontiersin.orgfrontiersin.orgnih.gov |
| Rhodium | [3+1] Ring Expansion | Stereoselective formation of substituted azetidines | nih.gov |
Stereoselective Synthesis of this compound Enantiomers
The development of methods for the stereoselective synthesis of azetidines is crucial for their application in medicinal chemistry. organic-chemistry.orgnih.govresearchgate.net One approach involves the use of chiral starting materials, such as enantiomerically pure β-amino alcohols, to construct the azetidine ring with defined stereochemistry. organic-chemistry.org
Another strategy is the use of chiral catalysts to induce enantioselectivity. For instance, the enantioselective reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst can produce optically pure C₂-symmetrical cyclic amines, which can be precursors to chiral azetidines. organic-chemistry.org The stereoselective functionalization of a pre-existing azetidine ring is also a viable method. uni-muenchen.de This can involve the use of chiral auxiliaries or stereoselective deprotonation and subsequent reaction with an electrophile.
The synthesis of specific enantiomers of this compound would typically involve either starting with an enantiomerically pure azetidine and performing the N-alkylation, or by employing a chiral catalyst in a ring-forming reaction of a precursor that already contains the 3,4,5-trimethoxybenzyl group.
Green Chemistry Principles and Sustainable Synthesis of Azetidine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azetidines, to develop more environmentally benign and sustainable processes. These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rasayanjournal.co.in The application of microwave irradiation for the synthesis of azetidines has been reported, particularly in aqueous media, which aligns with the green chemistry principle of using safer solvents. researchgate.netmorressier.com
For instance, a microwave-assisted synthesis of simple azetidines from 3-(ammonio)propyl sulfates has been demonstrated in water, providing good to excellent yields in a short reaction time. researchgate.netmorressier.com This approach avoids the use of volatile organic solvents and offers a more energy-efficient pathway to the azetidine core. While not specifically applied to this compound, this methodology highlights a greener alternative for the synthesis of the azetidine ring itself or its N-substituted derivatives.
Flow Chemistry
Continuous flow chemistry is another green technology that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. uniba.itnih.gov The generation and functionalization of reactive intermediates, such as lithiated azetidines, can be performed more safely and efficiently in a flow system. uniba.itnih.gov
A study by Colella et al. reported the development of a continuous flow synthesis of 3-substituted azetidines using N-Boc-3-iodoazetidine as a starting material. uniba.itnih.gov This process utilizes cyclopentyl methyl ether (CPME), a more environmentally friendly solvent, and allows for the handling of unstable organolithium intermediates at higher temperatures than in batch reactions. uniba.itnih.gov Furthermore, photochemical methods in flow reactors have been utilized for the synthesis of alkyl azetidines, demonstrating the potential for scalable and efficient production. thieme-connect.com These examples showcase how flow chemistry can contribute to the sustainable synthesis of functionalized azetidines.
Use of Greener Solvents
The choice of solvent is a critical aspect of green chemistry. The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. As mentioned, microwave-assisted synthesis of azetidines has been successfully carried out in aqueous media. researchgate.net Research into other green solvents, such as supercritical fluids and ionic liquids, for the synthesis of azetidine derivatives is an ongoing area of interest, aiming to further reduce the environmental impact of these synthetic processes.
Structure Activity Relationship Sar Studies of 1 3,4,5 Trimethoxybenzyl Azetidine and Analogues
Impact of Substituent Modifications on Molecular Interactions
Modifications to the substituents on both the azetidine (B1206935) ring and the trimethoxybenzyl group have profound effects on the biological activity of these compounds. Research has systematically explored these changes to map the requirements for potent molecular interactions, primarily as inhibitors of tubulin polymerization.
A significant area of investigation has been the development of azetidin-2-one (B1220530) (β-lactam) analogues, where the azetidine ring is part of a lactam system. nih.gov These compounds are designed as rigid analogues of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. nih.govunisa.edu.au In these series, the 1-(3,4,5-trimethoxyphenyl) group is maintained for its essential role in binding to the colchicine (B1669291) site. nih.gov
Studies on 4-aryl-substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones have shown that the nature of the aryl group at the 4-position is critical for antiproliferative activity. For instance, compound B7c , which features a 2-naphthyl substituent at this position, demonstrated high potency against a variety of human cancer cell lines, with IC₅₀ values ranging from 0.16 to 0.40 μM. nih.gov In contrast, moving the aryl substitution to the 3-position of the azetidin-2-one ring, as in 3-(arylmethylene) derivatives, resulted in a significant loss of activity. nih.gov
Further diversification at the 3-position of the azetidin-2-one ring with smaller heterocyclic groups, such as thienyl rings, has yielded highly potent compounds. The 3-(2-thienyl) analogue 28 and the 3-(3-thienyl) analogue 29 showed IC₅₀ values of 7 nM and 10 nM, respectively, in MCF-7 breast cancer cells, which is comparable to combretastatin A-4. unisa.edu.au Conversely, introducing larger, bulkier groups like a 3-naphthyl or 3-benzothienyl substituent at this position led to a decrease in activity. unisa.edu.au
Modifications on the C-4 phenyl ring of 1,4-diaryl-2-azetidinones have also been explored. Compounds with a 4-methoxyaryl group or a 3-hydroxy-4-methoxyaryl group at the C-4 position displayed potent antiproliferative activity. nih.gov Notably, β-lactam 41 , which has a 3-hydroxy-4-methoxyaryl substituent, exhibited subnanomolar activity in MCF-7 cells (IC₅₀ = 0.8 nM) and was a significant inhibitor of tubulin polymerization. nih.gov
The importance of the substitution pattern extends to the trimethoxy-bearing ring itself. In related benzophenone (B1666685) structures, the introduction of an amino group at the C2 position of the trimethoxyphenyl ring (Ring A) and at the C3' position of the second phenyl ring (Ring B) was found to be crucial for maximizing antitubulin activity. nih.gov
| Compound ID | Core Structure | Substitution | Biological Activity (IC₅₀) | Source |
| B7c | 1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 4-(2-naphthyl) | 0.16-0.40 μM (human cancer cell lines) | nih.gov |
| 28 | Azetidin-2-one | 1-(3,4,5-trimethoxyphenyl), 3-(2-thienyl) | 7 nM (MCF-7 cells) | unisa.edu.au |
| 29 | Azetidin-2-one | 1-(3,4,5-trimethoxyphenyl), 3-(3-thienyl) | 10 nM (MCF-7 cells) | unisa.edu.au |
| 41 | 1,3,4-triaryl-azetidin-2-one | 1-(3,4,5-trimethoxyphenyl), 4-(3-hydroxy-4-methoxyaryl) | 0.8 nM (MCF-7 cells) | nih.gov |
| 17 | 2-amino-3,4,5-trimethoxybenzophenone | 3'-amino | 7-16 nM (human cancer cell lines) | nih.gov |
Conformational Analysis and its Influence on Biological Recognition
The three-dimensional conformation of 1-(3,4,5-trimethoxybenzyl)azetidine analogues is a key determinant of their interaction with biological targets. The azetidine ring, compared to the ethylene (B1197577) bridge in compounds like combretastatin, introduces a specific conformational rigidity. nih.gov This rigidity can be advantageous, preventing the inactivating cis/trans isomerization seen with stilbene-based inhibitors. unisa.edu.au
Molecular modeling and docking studies are frequently used to visualize the binding modes of these compounds within the colchicine binding site of tubulin. nih.govmdpi.com These studies reveal that the 3,4,5-trimethoxyphenyl group typically orients itself within a hydrophobic pocket of β-tubulin, near the residue Cysβ241. nih.gov The specific conformation adopted by the molecule dictates the quality of these interactions.
For example, in a series of 2-aryl-4-amide-quinoline derivatives that also target the colchicine site, the addition of a hydroxymethyl group led to a significant improvement in binding affinity. nih.gov Docking studies showed that the hydroxyl group forms a hydrogen bond with the Asn101 residue of tubulin, an interaction that would only be possible if the molecule adopts the correct conformation. nih.gov
In the context of acetylcholinesterase inhibitors, SAR studies of rigid analogues have also highlighted the importance of conformation. Replacing a flexible chain with a more rigid moiety, such as an isoindoline (B1297411) or indanone group, led to more potent activity, underscoring the benefit of a constrained conformation for optimal receptor binding. nih.gov The ability of amino acid side chains within a protein to adopt alternate conformations can also play a critical role in ligand binding and catalysis, suggesting that the dynamic interplay between a flexible ligand and its binding site is crucial for biological recognition. nih.gov
Structural Diversification of the Azetidine Ring System
The four-membered azetidine ring is a valuable heterocyclic motif in medicinal chemistry, offering desirable pharmacokinetic properties. researchgate.net However, the synthesis of diversely functionalized azetidines can be challenging. researchgate.netresearchgate.net Structural diversification of this ring system is a key strategy for optimizing the biological activity of lead compounds.
One common approach is the reduction of azetidin-2-ones (β-lactams) to the corresponding azetidines. acs.org This method is widely used due to the ready availability of β-lactams. acs.org Another strategy involves the direct functionalization of the azetidine ring. For example, azetidine derivatives have been synthesized with substitutions at the 2- and 3-positions to create conformationally constrained analogues of GABA and β-alanine. drugbank.com
The synthesis of both cis- and trans-1,4-disubstituted azetidine derivatives has been achieved, allowing for the exploration of stereochemistry's role in biological activity. nih.gov In the case of vesicular dopamine (B1211576) uptake inhibitors related to norlobelane, both cis and trans isomers were found to be potent, suggesting that for this particular target, the precise orientation of substituents on the azetidine ring was not a critical factor. nih.gov
The azetidine ring itself can be considered a structural surrogate for other chemical linkers. In many tubulin inhibitors, it replaces the ethylene bridge of combretastatin A-4. nih.gov This substitution creates a novel chemical scaffold that can lead to improved properties. nih.govunisa.edu.au The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them more stable and easier to handle than highly reactive aziridines, yet still susceptible to ring-opening reactions, which provides further avenues for synthetic diversification. rsc.orgrsc.org
| Diversification Strategy | Description | Example Application | Source |
| β-Lactam Reduction | Chemical reduction of the carbonyl group in an azetidin-2-one to yield a saturated azetidine ring. | General method for synthesizing N-substituted azetidines while retaining stereochemistry. | acs.org |
| Ring Position Substitution | Introduction of functional groups at various positions (e.g., C2, C3) on the azetidine ring. | Synthesis of GABA uptake inhibitors with substituents at the 2- and 3-positions. | drugbank.com |
| Stereochemical Variation | Synthesis and separation of cis and trans isomers of substituted azetidines. | Preparation of cis- and trans-1,4-disubstituted azetidine analogues of norlobelane. | nih.gov |
| Scaffold Hopping | Replacing a flexible linker (e.g., ethylene bridge) in a known bioactive compound with an azetidine or azetidin-2-one ring. | Azetidin-2-one analogues of combretastatin A-4 as tubulin inhibitors. | nih.govunisa.edu.au |
Rational Design of Trimethoxybenzyl Moiety Analogues
The 3,4,5-trimethoxybenzyl group, or more broadly the trimethoxyphenyl (TMP) moiety, is a cornerstone for many inhibitors targeting the colchicine binding site of tubulin. researchgate.netuthsc.edu Rational design strategies often focus on optimizing this group or using it as a fixed anchor while modifying other parts of the molecule. nih.govnih.govtmu.edu.tw
The rationale for its importance lies in its ability to form key interactions within the hydrophobic binding pocket on β-tubulin. nih.gov Therefore, many drug design efforts retain the TMP moiety while exploring different heterocyclic systems attached to it. For example, a series of 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles were synthesized, where the core heterocycle was varied. nih.gov This work led to compounds that strongly inhibited tubulin assembly, with one derivative (5k ) being twice as potent as combretastatin A-4 in vitro. nih.gov
Structure-based design, which uses computational docking and the known structure of the target protein, is a powerful tool for this process. nih.gov This approach allows for the rational optimization of substituents. For instance, after identifying that a hydroxymethyl group could form a beneficial hydrogen bond, this group was retained in subsequent optimization rounds, ultimately leading to a potent lead compound. nih.gov
While the 3,4,5-trimethoxy substitution pattern is highly effective, some research has explored modifications to it. In a series of VERU-111 analogues, the 3,4,5-trimethoxyphenyl moiety was modified, demonstrating that while it is a privileged structure, alternatives can be explored to potentially improve properties or overcome resistance. uthsc.edu Similarly, studies on 2-amino-3,4,5-trimethoxybenzophenone analogues confirmed that while the trimethoxy substitution is critical, other modifications, such as the strategic placement of amino groups, are required to achieve high potency. nih.gov
Mechanistic Investigations of 1 3,4,5 Trimethoxybenzyl Azetidine at the Molecular Level in Vitro Studies
Elucidation of Receptor Binding Affinities and Modulatory Actions (In Vitro)
There is no available data from in vitro studies to characterize the binding affinities and modulatory effects of 1-(3,4,5-Trimethoxybenzyl)azetidine on specific receptors.
Ligand-Target Interaction Profiling
Information regarding the interaction profile of this compound with a panel of biological targets is not available in the current scientific literature.
Allosteric Modulation and Binding Site Characterization
There are no published studies that investigate the potential allosteric modulatory properties of this compound or characterize its binding site on any receptor.
Enzyme Inhibition and Activation Mechanisms (In Vitro)
No in vitro studies have been published detailing the inhibitory or activating effects of this compound on any enzymes.
Kinetic Analysis of Enzyme-Compound Interactions
Kinetic data, such as IC50 or Ki values, which would describe the interaction between this compound and specific enzymes, is not available.
Active Site Interactions and Induced Conformational Changes
There is no information from structural biology or biochemical studies that elucidates the interactions between this compound and the active sites of any enzymes, nor are there reports on any induced conformational changes.
Modulation of Intracellular Signaling Pathways (In Vitro)
Research on the effects of this compound on intracellular signaling pathways has not been reported. Consequently, there is no information on how this compound may influence cellular function at the signaling level.
Membrane Interaction Studies and Permeability Mechanisms (Non-Clinical)
In the evaluation of new chemical entities for their potential as therapeutic agents, understanding their ability to cross biological membranes is a fundamental aspect of preclinical characterization. This is typically assessed through a variety of in vitro models that predict the absorption and distribution of a compound within the body. While specific experimental data on the membrane interaction and permeability of this compound is not extensively available in the public domain, this section outlines the standard, widely accepted methodologies used to determine these crucial parameters.
The primary mechanisms by which a compound can cross a biological membrane are passive diffusion and carrier-mediated transport. In vitro assays are designed to elucidate which of these pathways are relevant for a particular molecule and to quantify the extent of its permeability. The two most common and complementary assays used for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool designed to predict passive transcellular permeability. mdpi.com This assay utilizes a multi-well plate setup where a filter support is coated with a lipid solution, creating an artificial membrane that mimics the lipid composition of a cell membrane. mdpi.comnih.gov The compound of interest is added to a donor compartment, and its appearance in an acceptor compartment is measured over time. mdpi.com The resulting data are used to calculate an apparent permeability coefficient (Papp), which indicates the compound's ability to passively diffuse across the lipid barrier. mdpi.com This method is advantageous for its simplicity, speed, and cost-effectiveness in early drug discovery. nih.gov
For a more comprehensive understanding of intestinal permeability, the Caco-2 cell permeability assay is the gold standard. nih.govresearchgate.net Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the characteristics of the human intestinal epithelium, including the formation of tight junctions and the expression of various transporters. researchgate.net By seeding these cells on a semi-permeable filter support, a model of the intestinal barrier is created.
The permeability of a compound across the Caco-2 monolayer is assessed in two directions: from the apical (lumenal) side to the basolateral (blood) side (A-B) and from the basolateral to the apical side (B-A). nih.gov The apparent permeability coefficient (Papp) is calculated for both directions. A high Papp (A-B) value generally suggests good absorption. researchgate.net
Furthermore, the ratio of the Papp (B-A) to the Papp (A-B) provides the efflux ratio. An efflux ratio greater than 2 is indicative that the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump substances out of the cell, potentially limiting their absorption. nih.gov To confirm the involvement of specific efflux transporters, the assay can be performed in the presence of known inhibitors of these transporters. nih.gov
While specific data for this compound is not available, the following tables illustrate the typical format of data generated from these assays for a hypothetical compound.
Table 1: Illustrative PAMPA Permeability Data
| Compound | PAMPA Papp (10-6 cm/s) | Permeability Classification |
| This compound | Data not available | Data not available |
| Reference Compound (Low Permeability) | < 1.0 | Low |
| Reference Compound (High Permeability) | > 10.0 | High |
Table 2: Illustrative Caco-2 Permeability Data
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Permeability Classification |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Reference Compound (Low Permeability) | < 1.0 | < 2.0 | < 2.0 | Low |
| Reference Compound (High Permeability) | > 10.0 | < 20.0 | < 2.0 | High |
| Reference Compound (Efflux Substrate) | 2.5 | 25.0 | 10.0 | Low to Moderate |
The data from these in vitro models are critical for predicting the oral bioavailability of a compound and for guiding further development. Should studies on this compound be undertaken, the application of PAMPA and Caco-2 assays would be indispensable in characterizing its membrane interaction and permeability profile.
Computational and Theoretical Chemistry Applications for 1 3,4,5 Trimethoxybenzyl Azetidine
Molecular Docking Simulations for Binding Mode Predictions and Target Exploration
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rjptonline.orgrjptonline.org It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. rjptonline.orgrjptonline.org The process involves sampling a vast number of conformations and orientations of the ligand at the target's binding site and scoring them based on a function that approximates the binding free energy.
For compounds containing the azetidine (B1206935) ring, molecular docking has been widely applied to explore potential biological targets. Azetidine derivatives have been docked against a range of proteins, including the Enoyl-acyl carrier protein (enoyl-ACP) reductase from Mycobacterium tuberculosis, a target for antitubercular drugs. rjptonline.orgvistas.ac.in In such studies, the azetidinone moiety is often observed forming key hydrogen bonds and hydrophobic interactions within the enzyme's active site. rjptonline.org Other research has explored the docking of azetidine derivatives against viral targets like Hepatitis C (HCV) NS5B genotype and Norovirus, as well as the main protease (Mpro) of SARS-CoV-2, revealing crucial interactions with residues such as Glu166, Gln192, and Thr190. researchgate.netresearchgate.net
The 3,4,5-trimethoxybenzyl group contributes significantly to the binding potential, primarily through hydrophobic and aromatic interactions. The methoxy (B1213986) groups can also act as hydrogen bond acceptors. While specific docking studies for 1-(3,4,5-Trimethoxybenzyl)azetidine are not extensively published, analysis of analogous structures allows for the prediction of its binding behavior. It is anticipated that the azetidine nitrogen could act as a hydrogen bond acceptor or participate in ionic interactions, while the trimethoxyphenyl ring would anchor the molecule in hydrophobic pockets of a target protein.
| Target Protein | Ligand Description | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Hepatitis C Virus (HCV) NS5B | Novel Azetidine Derivative | -18.34 kJ/mol (converted value) | Not Specified | researchgate.net |
| Norovirus Protease | Novel Azetidine Derivative | -16.10 kJ/mol (converted value) | Not Specified | researchgate.net |
| SARS-CoV-2 Mpro (PDB: 6LU7) | Azetidine-naphthalene derivative | High LibDock Score | Glu166, Gln192, Ala191, Thr190 | researchgate.net |
| STAT3 SH2 Domain | Azetidine-2-carboxamide analog | High Affinity (Sub-micromolar IC₅₀) | Not Specified | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com This technique is widely used in drug design to predict the activity of new chemical compounds without the need for their synthesis and testing, thereby saving time and resources. nih.gov A QSAR model is built using a "training set" of compounds with known activities and is then validated using an external "test set" to assess its predictive power. youtube.com
The development of a robust QSAR model involves calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, steric, electronic, and topological properties. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a model that correlates a subset of these descriptors with the observed activity. nih.gov Key statistical metrics for a QSAR model include the correlation coefficient (R²) for the training set, and the cross-validated correlation coefficient (Q²), which assesses the model's robustness. nih.gov
For a series of compounds including this compound, a QSAR study would be invaluable. By synthesizing and testing a library of analogs with variations in the substitution pattern on the benzyl (B1604629) ring or modifications to the azetidine core, a predictive model could be constructed. Such a model would identify the key structural features that enhance or diminish a specific biological activity. For example, studies on other heterocyclic scaffolds have shown that descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges), and steric bulk are often critical for activity. A 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA), could further provide contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.
| Model Type | Pharmacophore Features | Correlation Coefficient (R²) | Cross-Validation Coefficient (Q²) | F-value | Reference |
|---|---|---|---|---|---|
| 3D-QSAR Pharmacophore | 3 H-Bond Acceptors, 3 Aromatic Rings (AAARRR) | 0.865 | 0.718 | 72.3 | nih.gov |
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure and reactivity of molecules from first principles, without reliance on empirical parameters. northwestern.edudntb.gov.ua DFT calculations are particularly popular for their balance of accuracy and computational cost. These methods can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO-LUMO energy gap (η) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule; a large gap implies high stability and low reactivity. bohrium.comacs.org Another valuable output is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP reveals regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing insights into how the molecule will interact with other species. nih.govresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (η) (eV) | Reference |
|---|---|---|---|---|
| Dimethoxybenzene Derivative 1 | -5.91 | -1.25 | 4.66 | nih.govbohrium.com |
| Dimethoxybenzene Derivative 2 | -6.19 | -1.89 | 4.30 | nih.govbohrium.com |
| 1,3,5-Trimethoxybenzene | -5.97 | 0.99 | 6.96 | acs.org |
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex, offering insights that are inaccessible through static methods like molecular docking. researchgate.net An MD simulation can validate the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and be used to calculate binding free energies with higher accuracy. researchgate.netnih.gov
In a typical MD simulation of a compound-target complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation is run for a duration ranging from nanoseconds to microseconds. Key analyses include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains securely bound. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for ligand binding.
For this compound, MD simulations would be crucial to confirm the stability of binding modes predicted by docking. A study on a novel azetidine derivative targeting viral proteins demonstrated that after a 90-nanosecond simulation, the ligand-protein complexes were stable, with RMSD values ranging from 0.75 Å to 1.5 Å. researchgate.net Furthermore, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the simulation trajectory to calculate the binding free energy (ΔG_bind), providing a more rigorous estimate of binding affinity. researchgate.net
| Target | Simulation Time | RMSD Range | Calculated Binding Free Energy (ΔG_bind) | Reference |
|---|---|---|---|---|
| HCV NS5B | 90 ns | 0.75 Å - 1.5 Å | -18.34 kJ/mol | researchgate.net |
| Norovirus Protease | 90 ns | 0.75 Å - 1.5 Å | -16.10 kJ/mol | researchgate.net |
Pharmacophore Modeling and Virtual Screening Applications (Non-Clinical)
Pharmacophore modeling is a powerful ligand-based drug design strategy that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. nih.govmonash.edu A pharmacophore model does not represent a real molecule but rather an abstract map of features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov These models can be generated from a set of known active ligands or from the structure of the target's binding site. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases (like ZINC or ChEMBL) to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.comnih.govnih.gov This approach is highly efficient for discovering novel chemical scaffolds that may not be obvious from the initial set of active compounds. bigchem.eu
A pharmacophore model for a class of inhibitors including this compound would likely feature a hydrophobic or aromatic feature corresponding to the trimethoxyphenyl ring, and potentially a hydrogen bond acceptor feature for the azetidine nitrogen. In a notable study, a pharmacophore-based screening led to the identification of an initial hit that was subsequently optimized into a series of potent azetidine-based STAT3 inhibitors. acs.org This demonstrates the power of using virtual screening to guide the design of novel azetidine-containing compounds. The hits from a virtual screen are typically subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being selected for synthesis and biological testing. nih.gov
| Hit ID | Database Source | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| ZINC00342043 | ZINC | -6.80 | THR 199, ASN 62, SER 65 | rsc.org |
| ZINC70666499 | ZINC | -7.10 | ARG 18 | rsc.org |
| ZINC03844670 | ZINC | -7.19 | THR 199, HIS 94 | rsc.org |
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 1 3,4,5 Trimethoxybenzyl Azetidine
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural analysis of 1-(3,4,5-Trimethoxybenzyl)azetidine. By providing an exact mass measurement with high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous determination of the compound's elemental composition. This capability is critical for confirming the molecular formula, C14H21NO3, and distinguishing it from other potential isobaric species.
In research, HRMS is pivotal for elucidating reaction mechanisms and identifying intermediates and byproducts in the synthesis of the target compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers like Time-of-Flight (TOF) or Orbitrap are commonly employed. umich.edursc.org For instance, in a synthetic pathway, HRMS can track the incorporation of isotopes or confirm the addition of specific functional groups at each step.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]+ of this compound can reveal its fragmentation pathways. The primary fragmentation would likely involve the cleavage of the benzylic C-N bond, which is one of the most labile bonds in the structure. This would generate two key fragment ions: the 3,4,5-trimethoxybenzyl cation (m/z 181.08) and the protonated azetidine (B1206935) ring (m/z 58.06). The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the trimethoxybenzyl group to the azetidine nitrogen. nih.govmiamioh.edu
Table 1: Representative HRMS Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Fragmentation Ions (MS/MS) |
| [M+H]+ | 236.1600 | 236.1598 | 181.08 (C10H13O3)+, 58.06 (C3H8N)+ |
| [M+Na]+ | 258.1419 | 258.1415 | - |
Note: The observed mass is a hypothetical value for illustrative purposes. The fragmentation ions are predicted based on common fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals.
For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the trimethoxybenzyl group, the methoxy (B1213986) groups, and the protons of the azetidine ring. The two aromatic protons would appear as a singlet due to symmetry, while the benzylic protons and the azetidine ring protons would exhibit distinct multiplets. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom.
Crucially, NMR is vital for stereochemical assignments in substituted azetidines. wordpress.com Although the parent compound is achiral, if substituents were introduced on the azetidine ring, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be essential. These experiments detect through-space interactions between protons, allowing for the determination of their relative stereochemistry (cis or trans). For example, a cross-peak between a substituent's proton and a specific proton on the azetidine ring would indicate their spatial proximity. wordpress.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Azetidine C2/C4 | ~3.2-3.4 | t | ~55-57 |
| Azetidine C3 | ~2.1-2.3 | p | ~18-20 |
| Benzyl (B1604629) CH₂ | ~3.5-3.6 | s | ~60-62 |
| Aromatic C1' | - | - | ~135-137 |
| Aromatic C2'/C6' | ~6.4-6.5 | s | ~105-107 |
| Aromatic C3'/C5' | - | - | ~152-154 |
| Aromatic C4' | - | - | ~136-138 |
| Methoxy (para) | ~3.85 | s | ~60-61 |
| Methoxy (meta) | ~3.82 | s | ~55-56 |
Note: These are predicted values based on analogous structures and may vary depending on experimental conditions. rsc.orgchemicalbook.com
X-ray Crystallography of Compound-Target Co-crystals (Non-Clinical)
In a research context, X-ray crystallography is particularly valuable for studying how this compound interacts with other molecules, such as proteins or enzymes, in a non-clinical setting. By co-crystallizing the compound with a target protein, researchers can visualize the binding mode at an atomic level. acs.orgacs.org This information is critical for structure-based drug design and for understanding the molecular basis of the compound's activity. The resulting co-crystal structure would reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the compound and the protein's active site.
Table 3: Representative Crystallographic Data Parameters for an Azetidine Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.05 |
| b (Å) | 6.68 |
| c (Å) | 24.32 |
| β (°) | 100.50 |
| Volume (ų) | 2405.8 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.24 |
| R-factor | ~0.05 |
Note: Data is based on a representative substituted azetidine crystal structure for illustrative purposes. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Structural Insight and Reaction Monitoring
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. The FT-IR spectrum of the target compound would display characteristic absorption bands for:
C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic azetidine and benzyl groups (~2850-2960 cm⁻¹).
C-N stretching of the tertiary amine within the azetidine ring (~1100-1250 cm⁻¹).
C-O stretching of the methoxy groups, typically strong bands (~1000-1300 cm⁻¹).
C=C stretching within the aromatic ring (~1450-1600 cm⁻¹).
Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the benzene (B151609) ring and the C-C backbone, which are often weak in the IR spectrum.
Both techniques can be used for reaction monitoring, for example, by tracking the disappearance of reactant peaks and the appearance of product peaks in real-time.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |
| C-N Stretch (Azetidine) | 1250-1100 | Weak |
| C-O Stretch (Methoxy) | 1300-1000 (strong) | 1300-1000 (weak) |
Note: These are general frequency ranges for the specified functional groups. researchgate.netepequip.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the primary chromophore is the 3,4,5-trimethoxybenzyl group.
The UV-Vis spectrum is expected to show strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic ring. The presence of the three electron-donating methoxy groups on the benzene ring typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.netnist.gov The azetidine ring itself does not have significant absorption in the standard UV-Vis range (200-800 nm).
UV-Vis spectroscopy is also a useful tool for monitoring interactions. Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity (ε), can indicate the binding of the compound to a target molecule or changes in its solvent environment. researchgate.netmasterorganicchemistry.com
Table 5: Expected UV-Vis Absorption Data for this compound in Ethanol
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π* (Primary band) | ~210-220 | ~20,000 - 40,000 |
| π → π* (Secondary band) | ~265-275 | ~1,000 - 3,000 |
Note: Values are estimated based on data for 1,2,3-trimethoxybenzene (B147658) and other substituted benzenes. researchgate.netnist.gov
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules, as only they exhibit a CD signal.
The parent molecule, this compound, is achiral and therefore will not produce a CD spectrum. It lacks any stereocenters and cannot exist as non-superimposable mirror images.
However, CD spectroscopy would become a critical analytical technique if a chiral center were introduced into the molecule. For example, if a substituent were placed at the C2 or C3 position of the azetidine ring, two enantiomers (R and S) would be possible. These enantiomers would be indistinguishable by most spectroscopic techniques like NMR or MS (without a chiral auxiliary), but they would produce mirror-image CD spectra. The sign of the Cotton effect (positive or negative) in the CD spectrum could then be used to help assign the absolute configuration of the stereocenter, often in conjunction with computational predictions. acs.orgrsc.orgthieme-connect.de Therefore, while not applicable to the parent compound, CD spectroscopy is a vital tool for the stereochemical analysis of its chiral derivatives.
Future Research Directions and Translational Opportunities for 1 3,4,5 Trimethoxybenzyl Azetidine
Development as Biochemical Probes for Molecular Targets
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in a variety of natural and synthetic compounds with potent biological activities, most notably as inhibitors of tubulin polymerization. nih.gov This functional group is a key feature of colchicine (B1669291) and combretastatin (B1194345) A-4, both of which bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov
Given this precedent, 1-(3,4,5-Trimethoxybenzyl)azetidine could be developed into a valuable biochemical probe to investigate the intricacies of microtubule-dependent cellular processes. By attaching a fluorescent tag or a reactive group for cross-linking to the azetidine (B1206935) ring, researchers could potentially:
Visualize the subcellular localization and dynamics of tubulin.
Identify and characterize new tubulin-binding proteins.
Elucidate the specific conformational changes in tubulin upon ligand binding.
The azetidine ring itself offers a stable and conformationally restricted platform for the precise orientation of the 3,4,5-trimethoxybenzyl group, which may lead to probes with high affinity and selectivity for their biological targets.
Application as a Scaffold in Rational Drug Design (Pre-Clinical, Mechanistic Focus)
The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and reduced off-target toxicity. technologynetworks.comenamine.netpharmablock.com The combination of the azetidine scaffold with the potent 3,4,5-trimethoxybenzyl pharmacophore makes this compound a highly attractive starting point for rational drug design, particularly in the development of novel anticancer agents.
A key area of focus would be its potential as a tubulin polymerization inhibitor. The 3,4,5-trimethoxyphenyl group would serve as the primary binding element, while the azetidine ring could be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Pre-clinical investigations would likely involve:
In vitro cytotoxicity screening: Assessing the compound's ability to inhibit the growth of various cancer cell lines.
Tubulin polymerization assays: Directly measuring the compound's effect on the assembly of microtubules.
Cell cycle analysis: Determining if the compound induces arrest at the G2/M phase, a hallmark of microtubule-targeting agents.
Apoptosis assays: Investigating the induction of programmed cell death in cancer cells.
The table below outlines potential research avenues in the pre-clinical investigation of this compound and its derivatives.
| Research Focus | Experimental Approach | Potential Outcome |
| Target Validation | Tubulin binding assays (e.g., fluorescence polarization, surface plasmon resonance) | Confirmation of direct interaction with tubulin and determination of binding affinity. |
| Mechanism of Action | Immunofluorescence microscopy of the microtubule network, cell cycle analysis (flow cytometry) | Elucidation of the precise mechanism of microtubule disruption and cell cycle arrest. |
| Structure-Activity Relationship (SAR) Studies | Synthesis and biological evaluation of a library of analogues with modifications on the azetidine ring and benzyl (B1604629) group. | Identification of key structural features for optimal potency and selectivity. |
| In vivo Efficacy | Xenograft models in immunocompromised mice bearing human tumors. | Assessment of the compound's ability to inhibit tumor growth in a living organism. |
Initial bioactivity screening of compounds containing the 3,4,5-trimethoxyphenyl moiety has shown promising results against various cancer cell lines. mdpi.com For example, a catechin (B1668976) derivative incorporating this group demonstrated significant antiproliferative activity. nih.gov Furthermore, other heterocyclic compounds with the 3,4,5-trimethoxyphenyl fragment have exhibited potent antiproliferative activity through microtubule destabilization. nih.gov
Potential in Materials Science and Polymer Chemistry
The strained four-membered ring of azetidine makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyamines. rsc.orgresearchgate.net These polymers can have a range of applications, including as coatings, for CO2 adsorption, and in gene transfection. rsc.orgacs.org The incorporation of the 3,4,5-trimethoxybenzyl group into a polymer backbone via the polymerization of this compound could lead to novel materials with unique properties.
Potential research directions in this area include:
Synthesis of functional polymers: The pendant 3,4,5-trimethoxybenzyl groups could impart specific functionalities to the polymer, such as altered solubility, thermal stability, or optical properties.
Development of bioactive materials: Polymers incorporating this bioactive moiety could be explored for applications in drug delivery systems or as antimicrobial surfaces.
Creation of novel polymer architectures: The use of a substituted azetidine monomer could influence the polymerization process and the resulting polymer structure, leading to materials with unique physical and chemical characteristics. ambeed.com
Exploration in Agrochemical Research and Plant Biology
While direct evidence is lacking, the known biological activities of compounds containing the 3,4,5-trimethoxyphenyl group suggest potential applications in agrochemical research. For instance, compounds that interfere with microtubule dynamics in fungi could be investigated as potential fungicides. Some derivatives of 1,3,4-thiadiazole (B1197879) containing the 3,4,5-trimethoxyphenyl moiety have already shown moderate antifungal activity. researchgate.net
Future research could explore the effects of this compound on various plant pathogens. Additionally, its impact on plant cell division and growth could be investigated, potentially leading to the development of novel plant growth regulators.
Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation
Beyond its predicted role as a tubulin inhibitor, this compound may possess other, as-yet-unidentified biological activities. The unique combination of the rigid azetidine scaffold and the electron-rich trimethoxybenzyl group could lead to interactions with a variety of biological macromolecules.
Hypothetical areas for further investigation include:
Enzyme inhibition: The compound could be screened against a panel of enzymes, particularly those involved in cell signaling pathways or metabolic processes. For example, some compounds with a 3,4,5-trimethoxybenzoyl group have been shown to interact with dihydrofolate reductase. nih.gov
Receptor modulation: The structural rigidity of the azetidine ring might allow for specific interactions with neurotransmitter receptors or other cell surface receptors. Azetidine-containing compounds have been investigated for their effects on the central nervous system. nih.gov
Ion channel modulation: The compound could be tested for its ability to modulate the activity of various ion channels, a property observed with other azetidine-containing molecules like the calcium channel blocker Azelnidipine. enamine.net
Further research, including high-throughput screening and computational modeling, will be necessary to uncover the full spectrum of biological activities of this compound and to identify novel therapeutic and scientific applications.
Q & A
Basic: What are the optimized synthetic routes for 1-(3,4,5-Trimethoxybenzyl)azetidine?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination between azetidine and 3,4,5-trimethoxybenzyl halides. Key methodologies include:
- Stepwise alkylation : Reacting azetidine with 3,4,5-trimethoxybenzyl chloride under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like DMF or acetonitrile. Catalytic bases (e.g., K₂CO₃) enhance reaction efficiency .
- Purification : Continuous flow reactors (for scalability) and chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) are critical for isolating high-purity products (>95%) .
- Yield optimization : Temperature control (40–60°C) and stoichiometric excess of the benzyl halide (1.2–1.5 equivalents) improve yields to 70–85% .
Basic: How is the structural integrity of this compound confirmed?
Answer:
Structural validation employs:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, verifying bond angles and stereochemistry .
- Spectroscopic techniques :
Advanced: What methodological approaches are used to study its interaction with biological targets?
Answer:
Mechanistic studies combine:
- Cellular assays :
- Cell proliferation : MTT or SRB assays quantify IC₅₀ values (e.g., 2.0–3.3 mM in cancer cell lines) .
- Flow cytometry : Detects apoptosis (sub-G1 population) and cell cycle arrest (e.g., G2/M phase accumulation in PC-3 cells) .
- Biochemical assays :
- Microtubule polymerization : Turbidimetry monitors tubulin assembly inhibition, comparing effects to paclitaxel .
- ELISA : Quantifies protein targets (e.g., phosphorylated kinases) post-treatment .
Advanced: How to address contradictions in cytotoxicity data across different cell lines?
Answer:
Discrepancies (e.g., variable IC₅₀ values) require:
- Standardized protocols : Uniform cell culture conditions (e.g., RPMI 1640 medium, 10% FBS) and exposure times (e.g., 48–72 hours) .
- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses to identify cell-specific resistance pathways (e.g., P-glycoprotein overexpression in NCI/ADR-RES cells) .
- Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. trypan blue exclusion) .
Basic: What are the known biological activities of this compound?
Answer:
Reported activities include:
- Antiproliferative effects : Concentration-dependent inhibition of prostate (DU-145, LNCaP) and ovarian (NCI/ADR-RES) cancer cells .
- Microtubule disruption : Binds β-tubulin, inhibiting polymerization and inducing mitotic arrest .
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed in PC-3 cells .
Advanced: What strategies resolve low solubility in pharmacological studies?
Answer:
To enhance bioavailability:
- Co-solvent systems : Use DMSO (≤0.1% final concentration) with aqueous buffers (PBS, pH 7.4) .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to improve aqueous dispersion .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .
Advanced: How to determine its mechanism of action on cellular pathways?
Answer:
Multi-omics approaches are employed:
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., CDK1, BIRC5) during G2/M arrest .
- Proteomics : SILAC labeling quantifies tubulin isoforms and phosphorylation states post-treatment .
- Kinase profiling : Broad-spectrum kinase inhibitors (e.g., staurosporine) test pathway dependencies in rescue assays .
Basic: What analytical methods ensure purity during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities (<0.5% by area) .
- TLC : Silica plates (ethyl acetate:hexane, 1:1) with UV visualization (Rf ~0.4) .
Advanced: How to validate target engagement in vitro?
Answer:
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd) to purified tubulin or receptors .
- Cellular thermal shift assay (CETSA) : Monitors thermal stabilization of target proteins upon compound binding .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
